molecular formula C3H7Cl3Si B094067 (Dichloromethyl)dimethylchlorosilane CAS No. 18171-59-0

(Dichloromethyl)dimethylchlorosilane

Cat. No. B094067
CAS RN: 18171-59-0
M. Wt: 177.53 g/mol
InChI Key: OICVMMJHLFRGHF-UHFFFAOYSA-N
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Description

(Dichloromethyl)dimethylchlorosilane is a chemical compound with the formula C3H7Cl3Si . It is used for research and development purposes . It is also known by its synonyms, chloro(dichloromethyl)dimethylsilane .


Molecular Structure Analysis

The molecular weight of (Dichloromethyl)dimethylchlorosilane is 177.532 . The IUPAC Standard InChI is InChI=1S/C3H7Cl3Si/c1-7(2,6)3(4)5/h3H,1-2H3 .


Physical And Chemical Properties Analysis

(Dichloromethyl)dimethylchlorosilane is a liquid that reacts in water . It has a predicted melting point of -54.38°C and a boiling point of 148-150°C . Its density is 1.24 g/mL at 20°C, and it has a refractive index of n 20D 1.44 (Predicted) .

Scientific Research Applications

  • Synthesis of New Heterocycles : The reaction of (chloromethyl)dimethylchlorosilane with o-disubstituted benzenes, in the presence of triethylamine, leads to the creation of new heterocycles. These compounds are soluble in inert organic solvents and can be distilled without decomposition, offering potential in polymer chemistry and material science (Wieber & Schmidt, 1963).

  • Determining Silanol Groups on Silica Surface : It is used to analyze the concentration of isolated silanol groups on silica surfaces. This application is vital in materials science for understanding and manipulating surface properties of silica (Varvarin & Belyakova, 2003).

  • Soil Hydrophobisation : In geotechnical engineering, dimethyldichlorosilane, a related compound, is used to treat soils to make them water-repellent. This application is significant in creating barriers or improving ground properties (Ng & Lourenço, 2016).

  • Chemical Modification in Organic Synthesis : It is involved in the addition to vinyldimethylethoxysilane, leading to products like 1,2-bis(dimethylchlorosilyl)ethane. This finding is significant in the field of organic synthesis and the study of reaction mechanisms (Suryanarayanan, Peace, & Mayhan, 1973).

  • Surface Functionalization and Modification : Alkyl monolayers on silica surfaces are prepared using (tridecafluoro-1,1,2,2-tetrahydrooctyl)-1-dimethylchlorosilane. This research is relevant in the development of surface coatings and materials engineering (Husseini et al., 2002).

  • In RNA Structural Analysis : N,N-(dimethylamino)dimethylchlorosilane (DMAS-Cl) reacts with RNA, particularly at the guanosine N2 position, serving as a tool in molecular biology for probing RNA structure (Mortimer, Johnson, & Weeks, 2009).

  • In Organosilicon Distillation : It is used in an optimized distillation scheme for organosilicon monomers, relevant in chemical engineering and industrial processes (Sun et al., 2014).

  • Silicon-Hydrogen Bond Synthesis : It plays a role in the synthesis of methylchlorosilanes with silicon-hydrogen bonds, important in the field of inorganic chemistry and materials science (Cooker, Bruyn, & Berg, 1975).

Safety And Hazards

(Dichloromethyl)dimethylchlorosilane is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces. If it comes into contact with skin or eyes, it’s advised to rinse cautiously with water for several minutes .

properties

IUPAC Name

chloro-(dichloromethyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Cl3Si/c1-7(2,6)3(4)5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICVMMJHLFRGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066331
Record name Silane, chloro(dichloromethyl)dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Dichloromethyl)dimethylchlorosilane

CAS RN

18171-59-0
Record name Chloro(dichloromethyl)dimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18171-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, chloro(dichloromethyl)dimethyl-
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Record name Silane, chloro(dichloromethyl)dimethyl-
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Record name Silane, chloro(dichloromethyl)dimethyl-
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Record name Chloro(dichloromethyl)dimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Dichloromethyl)dimethylchlorosilane
Reactant of Route 2
(Dichloromethyl)dimethylchlorosilane

Citations

For This Compound
25
Citations
BR Yoo, JH Kim, BG Cho, IN Jung - Journal of Organometallic Chemistry, 2001 - Elsevier
(Polychloromethyl)silanes (Cl 3−m Me m SiCH 3−n Cl n : m=0–3; n=2, 3) reacted with excess benzene in the presence of aluminum chloride to give (polyphenylmethyl)silanes. Such …
Number of citations: 1 www.sciencedirect.com
YS Song, SD Kong, SA Khan, BR Yoo, IN Jung - Organometallics, 2001 - ACS Publications
Friedel−Crafts alkylation reactions of biphenyl with (dichloroalkyl)chlorosilanes [Cl 3 - m Me m Si(C n H 2 n - 1 Cl 2 ), m = 0−2, n = 1−3] at temperatures ranging from 120 to 160 C in the …
Number of citations: 10 pubs.acs.org
RA Hatton, SR Day, MA Chesters, MR Willis - Thin Solid Films, 2001 - Elsevier
A protocol for the reproducible silylation of indium–tin oxide coated glass (ITO) using small molecule chlorosilanes is reported, and shown to be a convenient means of dramatically …
Number of citations: 138 www.sciencedirect.com
KA Andrianov, VN Emel'yanov, AY Rabkina… - Bulletin of the Academy …, 1967 - Springer
… a number of the simpler chloromethylsiloxanes, for which we used chloromethyldimethytchlorosilane, bis(chloromethyl)methylchlorosilane and dichloromethyldimethylchlorosilane …
Number of citations: 3 link.springer.com
Z Li, X Zhang, Z Zhang, S Li, C Liu, L Shen… - Physical Chemistry …, 2016 - pubs.rsc.org
The reproducible silylation of titanium oxide (TiO2) with small molecular (dichloromethyl) dimethylchlorosilane (DCS) as the cathode buffer layer was developed to improve electron …
Number of citations: 5 pubs.rsc.org
K Tamao, K Nagata, Y Ito, K Maeda, M Shiro - Synlett, 1994 - thieme-connect.com
(Dichloromethyl) dimethylchlorosilane has been used as the hydroxymethylidene diradical as well as the formyl radical equivalents for allyl alcohol derivatives via hydrostannane or …
Number of citations: 11 www.thieme-connect.com
M Čapka, V Chvalovský - Collection of Czechoslovak Chemical …, 1969 - cccc.uochb.cas.cz
Halogenosilanes were successfully reduced with sodium bis (2-methoxyethoxy) aluminium hydride to silanes. It was possible to reduce most of the alkyl halogenides and some aryl …
Number of citations: 3 cccc.uochb.cas.cz
G Baquey, L Moine, M Degueil-Castaing… - …, 2005 - ACS Publications
The decomposition of di-tert-butyl peroxide (TBP) in hexamethyldisiloxane (SiH), in the presence and the absence of pentamethylvinyldisiloxane (Vi), was studied with different relative …
Number of citations: 19 pubs.acs.org
RJ Fessenden, MD Coon - Journal of Medicinal Chemistry, 1965 - ACS Publications
The study is concerned with the medicinal effect of a silicon atom substituted into the skeleton of a. known drug molecule. Twelve pairs of carbamates, each pair differing by only one …
Number of citations: 44 pubs.acs.org
IN Jung, BR Yoo - Advances in Organometallic Chemistry, 2005 - books.google.com
This review will describe Lewis acid-catalyzed reactions such as allylsilylation, intramolecular allyl-migration, Friedel–Crafts alkylation, and hydrosilylation reactions commonly used in …
Number of citations: 4 books.google.com

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